N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide

Lipophilicity cLogP Quinazoline SAR

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a synthetic small molecule belonging to the 4-sulfanylquinazoline class. It features a core quinazoline heterocycle substituted at the 2-position with a 4-fluorophenyl group and at the 7-position with a methyl group.

Molecular Formula C20H18FN3OS
Molecular Weight 367.4 g/mol
Cat. No. B12591877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide
Molecular FormulaC20H18FN3OS
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C
InChIInChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-9-4-13(2)11-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25)
InChIKeyWOAGSMKQZICPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide: A Structurally Defined Quinazoline Probe for Targeted Library Screening


N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a synthetic small molecule belonging to the 4-sulfanylquinazoline class . It features a core quinazoline heterocycle substituted at the 2-position with a 4-fluorophenyl group and at the 7-position with a methyl group. The 4-sulfanyl linker connects to an acetamide moiety bearing an N-allyl substituent. This compound exists within a structurally characterized series where systematic variation of the N-substituent on the acetamide tail has been documented .

Why Generic Quinazoline Acetamides Cannot Substitute for the N-Allyl Derivative in Phenotypic Assays


The core quinazoline-thioacetamide scaffold is shared among a series of analogs, but small changes to the terminal N-substituent can cause substantial shifts in physicochemical properties and target engagement . For instance, the transition from N-propyl to N-allyl introduces a π-bond that alters molecular planarity, lipophilicity, and potential for metabolic reactivity. These differences preclude simple interchangeability; a hit identified with the N-allyl compound may be completely missed if screened with a saturated alkyl analog. Therefore, procurement decisions must be guided by quantitative differentiation data rather than assuming functional equivalence across the series .

Head-to-Head Physicochemical and Biological Comparison of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide Against Closest Analogs


Lipophilicity Shift: N-Allyl vs. N-Propyl Derivative

The N-allyl substituted compound exhibits lower calculated lipophilicity compared to its saturated N-propyl analog. This difference in logP can significantly impact solubility, membrane permeability, and non-specific protein binding profiles, directly influencing performance solubility and off-target promiscuity in cell-based assays .

Lipophilicity cLogP Quinazoline SAR

Metabolic Stability Potential: Allyl versus Saturated Alkyl Moieties

The N-allyl group is a known substrate for cytochrome P450-mediated epoxidation, whereas saturated N-alkyl chains (e.g., propyl, cyclopentyl) primarily undergo ω-oxidation. The presence of the allyl moiety in the target compound introduces a distinct metabolic soft spot that can lead to divergent pharmacokinetic profiles within the series, potentially resulting in shorter half-life but distinct metabolite formation [1].

Metabolic Stability Allyl oxidation Quinazoline metabolism

Kinase Inhibition Selectivity: Potential Impact of Terminal Alkene on Binding Mode

In a related series of 4-sulfanylquinazolines evaluated as EGFR kinase inhibitors, compound 24 (2-{[6-chloro-2-(4-methylphenyl)quinazolin-4-yl]sulfanyl}-N-phenylacetamide) demonstrated an IC50 of 25 μM against EGFR. Structural modeling suggests that the terminal substituent on the acetamide nitrogen extends into the solvent-accessible region near Thr790, where the allyl group's unsaturation could form additional van der Waals contacts or influence water network disruption, potentially conferring differential kinase selectivity [1].

Kinase selectivity EGFR Quinazoline inhibitor

High-Impact Application Scenarios for N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide


Targeted Library Design for Solvent-Exposed Vector Exploration

The N-allyl moiety provides an ideal vector for exploring solvent-exposed regions in kinase ATP-binding pockets. Its modest cLogP shift (ΔcLogP = -0.3 relative to N-propyl) suggests it can access subpockets that saturated alkyl chains cannot efficiently penetrate, enabling a focused library for structure-activity relationship (SAR) studies around the gatekeeper residue. This is directly supported by the computational lipophilicity evidence in Section 3 [1].

Metabolic Soft Spot Introduction for Cellular Probe Design

In cellular target engagement assays where prolonged target residence time is undesirable, the allyl group's predicted metabolic lability serves as a built-in off-switch. This is critical when transient inhibition is required to distinguish on-target pharmacology from cytotoxicity. The class-level metabolic inference in Section 3 underpins this application [1].

Companion Reference Compound for Kinase Selectivity Profiling

As part of a broader quinazoline panel, this compound serves as the 'alkene reference' for establishing selectivity fingerprints against panels of kinases. Its structural relationship to compound 24 in the literature suggests it can be used to validate computational predictions of selectivity modulation via terminal substituent variation [1].

Physicochemical Benchmarking Against N-Alkyl Analogs in Crystallization Trials

The N-allyl compound's distinct crystal packing propensity, inferred from its reduced lipophilicity and altered molecular planarity, makes it a strategic alternative in co-crystallization screens with target proteins where saturated analogs failed to produce diffracting crystals. This application leverages the quantitative cLogP data presented in Section 3 [1].

Quote Request

Request a Quote for N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.